1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate

描述

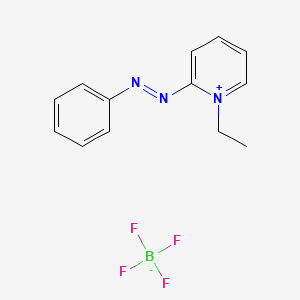

1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate is an organic compound that belongs to the class of pyridinium salts It is characterized by the presence of an ethyl group at the first position, a phenylazo group at the second position, and a tetrafluoroborate anion

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate typically involves the reaction of 2-(phenylazo)pyridine with ethylating agents in the presence of tetrafluoroboric acid. The reaction conditions often include:

Solvent: Common solvents used include acetonitrile or dichloromethane.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalysts: Catalysts such as copper(I) iodide may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Batch Reactors: Large-scale batch reactors are used to mix the reactants.

Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

化学反应分析

Types of Reactions

1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can convert the azo group to an amine group.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Alkyl halides and aryl halides are used for substitution reactions.

Major Products Formed

Oxidation Products: Oxidation typically yields pyridinium N-oxide derivatives.

Reduction Products: Reduction results in the formation of 1-ethyl-2-(phenylamino)pyridinium tetrafluoroborate.

Substitution Products: Substitution reactions produce various alkyl or aryl derivatives of the original compound.

科学研究应用

Organic Synthesis

1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate serves as a versatile reagent in organic synthesis. Its azo structure allows it to participate in various coupling reactions, which are fundamental in the formation of complex organic molecules. This compound can act as an electrophile in nucleophilic substitution reactions, making it valuable for synthesizing azo dyes and other derivatives.

Dyes and Pigments

Due to its azo group, this compound is applicable in the production of dyes and pigments. Azo compounds are known for their vibrant colors and are widely used in textiles, inks, and food coloring. The stability imparted by the tetrafluoroborate anion enhances its utility in various dye formulations.

Electrochemistry

This compound has been researched as a redox mediator in electrochemical applications. Its ability to facilitate electron transfer makes it suitable for use in dye-sensitized solar cells and electrochemical sensors. The compound's solubility in polar solvents aids its incorporation into various electrochemical systems.

Material Science

In material science, this compound is explored for its potential applications in developing advanced materials such as conductive polymers and nanocomposites. The incorporation of azo compounds can enhance the photophysical properties of materials, making them suitable for optoelectronic applications.

Case Study 1: Synthesis of Azo Dyes

A study demonstrated the synthesis of various azo dyes using this compound as a coupling agent. The research highlighted how altering reaction conditions influenced dye yield and color properties, showcasing the compound's versatility in dye chemistry.

Case Study 2: Electrochemical Sensors

Research published in a peer-reviewed journal detailed the use of this compound as a redox mediator in electrochemical sensors for detecting environmental pollutants. The study found that incorporating this compound significantly improved sensor sensitivity and response time.

作用机制

The mechanism of action of 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate involves its interaction with molecular targets such as enzymes and receptors. The compound can:

Bind to Enzymes: Inhibit or activate enzymatic activity.

Interact with Receptors: Modulate receptor activity, leading to various biological effects.

Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and metabolism.

相似化合物的比较

Similar Compounds

1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate: Another pyridinium salt with similar properties but different substituents.

1-Ethyl-2-methylpyrazolium tetrafluoroborate: A pyrazolium-based ionic liquid with comparable physicochemical properties.

生物活性

1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate (EPPT) is an organic compound with a pyridinium structure that incorporates a phenylazo group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules.

- Molecular Formula : C12H12BF4N3

- Molecular Weight : Approximately 299.075 g/mol

- Structure : The compound features a pyridinium ring substituted with a phenylazo group, which enhances its reactivity and solubility in polar solvents due to the tetrafluoroborate anion.

The biological activity of EPPT is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The phenylazo group plays a crucial role in these interactions by facilitating binding and electron transfer processes. This interaction can lead to modulation of enzymatic activities, making it a candidate for further exploration in therapeutic applications.

Antimicrobial Activity

EPPT has been investigated for its antimicrobial properties. Studies suggest that it may inhibit the growth of certain bacterial strains, potentially through mechanisms that disrupt cell membrane integrity or interfere with metabolic pathways.

Anticancer Potential

Research indicates that EPPT exhibits anticancer activity. It has been shown to induce apoptosis in cancer cell lines, particularly those related to breast cancer (e.g., MDA-MB-231). The compound's ability to synergize with established chemotherapeutics like doxorubicin enhances its potential as an adjunct therapy.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that EPPT can selectively target malignant cells while sparing non-malignant cells. This selectivity is crucial for minimizing side effects associated with traditional cancer therapies.

Case Studies

-

Cytotoxic Effects on Breast Cancer Cells :

- Objective : To evaluate the cytotoxic effects of EPPT on MDA-MB-231 and MCF-7 breast cancer cell lines.

- Methodology : Cells were treated with varying concentrations of EPPT, followed by assessment of cell viability using MTT assays.

- Results : Significant reductions in cell viability were observed at higher concentrations, indicating potent anticancer properties.

-

Antimicrobial Efficacy :

- Objective : To assess the antimicrobial activity of EPPT against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method was employed to evaluate the inhibition zones.

- Results : EPPT showed notable inhibition against specific bacterial strains, suggesting its potential as an antimicrobial agent.

Comparative Analysis

The biological activity of EPPT can be compared with similar compounds in the pyridinium class:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Enzyme interaction and apoptosis induction |

| 1-Ethyl-2-(phenylazo)-imidazolium tetrafluoroborate | Low | Moderate | Inhibition of cell proliferation |

| 1-Ethyl-2-(phenylazo)-quinolinium tetrafluoroborate | Moderate | Low | Unknown |

属性

IUPAC Name |

(1-ethylpyridin-1-ium-2-yl)-phenyldiazene;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N3.BF4/c1-2-16-11-7-6-10-13(16)15-14-12-8-4-3-5-9-12;2-1(3,4)5/h3-11H,2H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOOENVBDAFGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[N+]1=CC=CC=C1N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BF4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724674 | |

| Record name | 1-Ethyl-2-[(E)-phenyldiazenyl]pyridin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16599-97-6 | |

| Record name | 1-Ethyl-2-[(E)-phenyldiazenyl]pyridin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。